molecular formula C8H11NO2S B12828040 5-Amino-2-methoxy-4-(methylthio)phenol

5-Amino-2-methoxy-4-(methylthio)phenol

Katalognummer: B12828040
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: NNQKIWDBJDXBQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-methoxy-4-(methylthio)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a methoxy group, and a methylthio group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-4-(methylthio)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a suitable precursor, such as 2-methoxy-4-nitrophenol, is reacted with a methylthiolating agent under basic conditions to introduce the methylthio group. The nitro group is then reduced to an amino group using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-methoxy-4-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methoxy or methylthio groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-methoxy-4-(methylthio)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-2-methoxy-4-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methylthio group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-methoxy-4-(methylthio)phenol is unique due to the presence of the methylthio group, which imparts specific chemical and biological properties not found in similar compounds

Eigenschaften

Molekularformel

C8H11NO2S

Molekulargewicht

185.25 g/mol

IUPAC-Name

5-amino-2-methoxy-4-methylsulfanylphenol

InChI

InChI=1S/C8H11NO2S/c1-11-7-4-8(12-2)5(9)3-6(7)10/h3-4,10H,9H2,1-2H3

InChI-Schlüssel

NNQKIWDBJDXBQH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)SC)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.